REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([CH2:8][C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[CH2:3]1.[H-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CN(C=O)C.CCOCC.O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([CH2:8][C:9]2[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=2)[O:15][CH2:1][CH2:2][CH2:3][NH2:4])[CH2:3]1 |f:1.2,3.4.5,6.7.8.9.10.11|
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
|
CC1CN(CCC1)CC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
3-chloropropionic acid nitrile
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for 7 hours at 60° C.
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase is washed with 5% NaOH
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under vacuum, 2.96 g of a pale yellow oil
|
Type
|
WAIT
|
Details
|
are left behind
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1CN(CCC1)CC=1C=C(OCCCN)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |